molecular formula C19H17I2N3 B14584592 4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline) CAS No. 61593-09-7

4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)

Cat. No.: B14584592
CAS No.: 61593-09-7
M. Wt: 541.2 g/mol
InChI Key: GBBPYRTYDBQVMS-UHFFFAOYSA-N
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Description

4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) is an organic compound that features a complex structure with iodine and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) typically involves the reaction of 4-aminobenzaldehyde with 3-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenedianiline: Similar structure but lacks iodine atoms.

    4,4’-Diaminodiphenylmethane: Another related compound with different functional groups.

Uniqueness

4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) is unique due to the presence of both iodine and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns.

Properties

CAS No.

61593-09-7

Molecular Formula

C19H17I2N3

Molecular Weight

541.2 g/mol

IUPAC Name

4-[(4-amino-2-iodophenyl)-(4-aminophenyl)methyl]-3-iodoaniline

InChI

InChI=1S/C19H17I2N3/c20-17-9-13(23)5-7-15(17)19(11-1-3-12(22)4-2-11)16-8-6-14(24)10-18(16)21/h1-10,19H,22-24H2

InChI Key

GBBPYRTYDBQVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)N)I)C3=C(C=C(C=C3)N)I)N

Origin of Product

United States

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